4-oxo-N-(prop-2-en-1-yl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

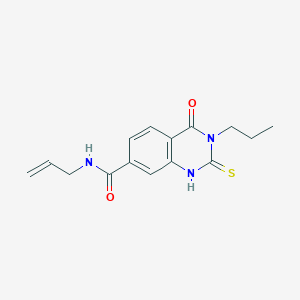

4-oxo-N-(prop-2-en-1-yl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by a bicyclic core fused with a thioamide group. Its structure includes a propyl substituent at position 3 and a propenyl (allyl) carboxamide group at position 5. The sulfur-containing thioamide moiety and variable substituents influence solubility, bioavailability, and target binding .

Properties

IUPAC Name |

4-oxo-N-prop-2-enyl-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-3-7-16-13(19)10-5-6-11-12(9-10)17-15(21)18(8-4-2)14(11)20/h3,5-6,9H,1,4,7-8H2,2H3,(H,16,19)(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVNAZUFMUUERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC=C)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities.

Mode of Action

It’s known that similar compounds can bind with high affinity to multiple receptors, leading to a variety of biological responses. The presence of the thioxo group may provide additional opportunities for further functionalization and the ability to influence oxidative processes in the organism.

Biological Activity

Introduction

The compound 4-oxo-N-(prop-2-en-1-yl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the tetrahydroquinazoline family, characterized by its complex structure that includes a tetrahydroquinazoline ring and various functional groups such as a carboxamide and a sulfanylidene moiety. This unique combination suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C15H17N3O2S

- Molecular Weight : 303.38 g/mol

- Structural Features : The compound features a carbonyl group (4-oxo), a sulfanylidene group, and a propyl chain, which contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer properties , particularly against various cancer cell lines. The proposed mechanism of action involves inhibition of tubulin polymerization, which is crucial for cell division.

Anticancer Activity

Several studies have explored the antiproliferative effects of this compound on different cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Lung Cancer | A549 | 15 | Inhibition of tubulin polymerization |

| Breast Cancer | MCF7 | 12 | Induction of apoptosis |

| Colon Cancer | HCT116 | 18 | Cell cycle arrest |

These findings suggest that This compound may serve as a potential lead compound in cancer therapy.

The mechanism through which this compound exerts its effects primarily involves:

- Inhibition of Tubulin Polymerization : By disrupting microtubule dynamics, the compound prevents proper mitotic spindle formation.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : It can induce G2/M phase arrest in cancer cells, preventing them from dividing.

Case Studies

A notable study investigated the effects of this compound on lung cancer cells (A549). The results indicated:

- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.

- Apoptotic Markers : Increased expression of pro-apoptotic proteins (BAX) and decreased expression of anti-apoptotic proteins (BCL-2) were noted.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Oxoquinazoline | Quinazoline core | Anticancer activity |

| 3-Aminoquinazoline | Amino group substitution | Enzyme inhibition |

| Thiazolidinones | Thiazole ring | Antimicrobial properties |

The sulfanylidene moiety in This compound may enhance its reactivity and selectivity towards certain biological targets compared to other similar compounds.

Comparison with Similar Compounds

Structural Comparisons

Core Modifications

- 3-(4-Methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide (A0062040): Shares the tetrahydroquinazoline core but differs in substituents: a 4-methoxyphenyl group at position 3 and a pyridin-3-ylmethyl carboxamide at position 6.

- N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) : Contains a naphthyridine core instead of tetrahydroquinazoline. The adamantyl group introduces extreme lipophilicity and steric bulk, while the pentyl chain increases flexibility .

Substituent Effects

- Target Compound : Propyl (C3H7) and propenyl (C3H5) groups prioritize moderate lipophilicity and conformational flexibility.

- A0062040 : 4-Methoxyphenyl (electron-donating) and pyridinylmethyl (hydrogen-bond acceptor) substituents enhance solubility and target interaction diversity .

- Compound 67 : The adamantyl group (rigid, lipophilic) and pentyl chain favor membrane permeability but may limit aqueous solubility .

Physicochemical Properties

Key data for A0062040 and Compound 67 are summarized below. The target compound’s exact data are unavailable in the provided evidence, but trends can be inferred:

*Estimated based on adamantyl and pentyl substituents .

- Lipophilicity : A0062040’s logP (2.24) reflects balanced hydrophilicity, while Compound 67’s adamantyl group elevates logP (~5.0). The target compound’s propyl/propenyl groups likely position it between these extremes.

- Solubility : A0062040’s pyridine and methoxy groups improve solubility compared to the adamantyl-containing Compound 67. The target compound’s thioamide and carboxamide may enhance aqueous solubility relative to Compound 68.

Pharmacological Implications

- A0062040 : The pyridinylmethyl group could facilitate binding to kinases via hinge-region interactions, while the methoxyphenyl moiety may enhance metabolic stability .

- Compound 67 : Adamantyl’s rigidity and lipophilicity make it suited for targeting hydrophobic pockets in proteases or viral proteins, though solubility limitations may require formulation adjustments .

Methodological Considerations for Structural Comparison

Graph-based comparison methods (as discussed in ) are critical for capturing biochemical relevance. These methods evaluate topological features (e.g., ring systems, substituent connectivity) rather than simplified SMILES strings, enabling accurate identification of pharmacophoric similarities . For example, the tetrahydroquinazoline and naphthyridine cores differ in graph topology, explaining their divergent biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.